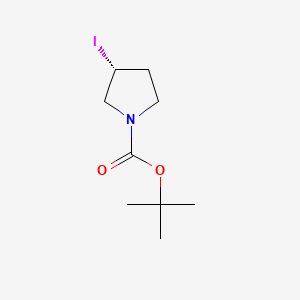

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring, which is substituted with an iodine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative followed by esterification. One common method involves the reaction of (3R)-3-hydroxypyrrolidine with iodine in the presence of a base to form the corresponding iodopyrrolidine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the iodine atom.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the iodine atom.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

Oxidation Products: Oxidation can yield iodinated alcohols or carboxylic acids.

Reduction Products: Reduction typically results in the formation of deiodinated pyrrolidine derivatives.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and tert-butanol.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1. Pharmaceutical Development

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate serves as an important intermediate in synthesizing various pharmaceutical compounds. Its role as a building block allows for the introduction of functional groups necessary for biological activity. For instance, it has been used in the synthesis of fused tricyclic compounds that exhibit anticancer properties, showcasing its potential in oncology research .

2. Asymmetric Synthesis

The compound's chirality makes it a useful reagent in asymmetric synthesis, particularly in creating enantiomerically pure compounds. The ability to selectively synthesize one enantiomer over another is critical in drug development, where different enantiomers can have vastly different biological effects.

Case Study 1: Anticancer Agents

Research has demonstrated that this compound can be utilized to synthesize tricyclic compounds with promising anticancer activities. In a study involving the compound, researchers reported successful synthesis methods leading to derivatives that showed significant cytotoxic effects against cancer cell lines .

Case Study 2: Neuroactive Compounds

Another application explored the use of this compound in synthesizing neuroactive agents. The introduction of the iodide group enhances the reactivity of the pyrrolidine ring, facilitating further modifications that lead to compounds with potential neuroprotective effects. These findings suggest its utility in developing treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting biochemical pathways and cellular processes. The iodine atom and tert-butyl ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate

- tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate

- tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and steric properties compared to its halogenated analogs. The iodine atom is larger and more polarizable than chlorine, bromine, or fluorine, leading to different reaction pathways and product distributions. This uniqueness makes it valuable in specific synthetic and research applications where other halogenated compounds may not be as effective.

Biologische Aktivität

tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate, with the CAS number 1234576-86-3, is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C9H16INO2

- Molecular Weight : 297.133 g/mol

- Purity : 95%

- IUPAC Name : tert-butyl 3-iodo-1-pyrrolidinecarboxylate

Biological Activity Overview

The biological activity of this compound can be classified into several categories based on its pharmacological effects:

- CYP Enzyme Inhibition :

- Blood-Brain Barrier Permeability :

- Potential Therapeutic Applications :

The exact mechanism of action for this compound remains under investigation. However, its ability to interact with various neurotransmitter systems suggests it may modulate synaptic transmission or receptor activity in the central nervous system.

Table 1: Summary of Key Research Findings

Case Study Analysis

-

CYP2C19 Inhibition :

A study highlighted that this compound significantly inhibits CYP2C19 activity, which could lead to increased plasma levels of drugs metabolized by this enzyme. This finding emphasizes the need for careful consideration in polypharmacy scenarios where drugs are metabolized by CYP2C19 . -

Neuroprotective Potential :

Initial research has suggested that compounds similar to this compound may offer neuroprotective benefits in models of neurodegenerative diseases. These findings warrant further exploration through preclinical trials to establish efficacy and safety profiles .

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653988 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234576-86-3 | |

| Record name | tert-Butyl (3R)-3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.